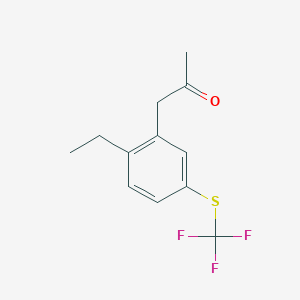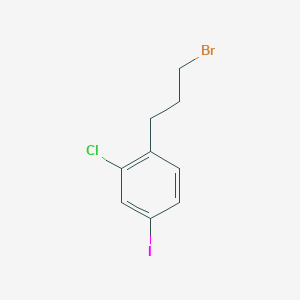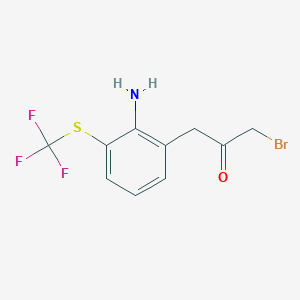
3-(1-Phenylethylamino)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol is a chiral compound with significant potential in various scientific fields. This compound features an oxane ring substituted with a phenylethylamino group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxane ring and the phenylethylamine.
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol and an epoxide.
Introduction of the Amino Group: The phenylethylamine is introduced via a nucleophilic substitution reaction, where the amino group attacks the oxane ring, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol involves optimizing the reaction conditions to achieve high yield and purity. This includes:
Catalysts: Using suitable catalysts to enhance the reaction rate.
Temperature and Pressure: Controlling the temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Formed through oxidation.
Reduced Compounds: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol: can be compared with other chiral oxane derivatives and phenylethylamine derivatives.
Uniqueness
Chirality: The specific chiral centers in (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol contribute to its unique biological activity.
Functional Groups: The combination of the oxane ring and the phenylethylamino group makes it distinct from other similar compounds.
Conclusion
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
3-(1-phenylethylamino)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYKKNODQVBHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)






![2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid](/img/structure/B14061137.png)





